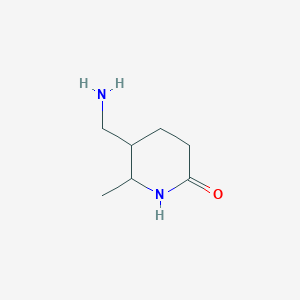

5-(Aminomethyl)-6-methylpiperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)-6-methylpiperidin-2-one is a heterocyclic organic compound with a piperidine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 6-methylpiperidin-2-one with formaldehyde and ammonia or an amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of bio-renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .

Aplicaciones Científicas De Investigación

5-(Aminomethyl)-6-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of polymers and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Aminomethylpiperidine

- 5-(Aminomethyl)-2-furanmethanol

- 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

5-(Aminomethyl)-6-methylpiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Actividad Biológica

5-(Aminomethyl)-6-methylpiperidin-2-one, often encountered in its dihydrochloride form, is a synthetic compound belonging to the piperidine class. Its structure includes a piperidine ring with an aminomethyl group and a methyl group, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : C7H14N2O

- Molecular Weight : Approximately 142.20 g/mol

- Structure : Characterized by a bicyclic structure with a ketone functional group at position 2 and an amino group at position 5.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurological Disorders

The compound has been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate serotonin receptors, which could influence mood and anxiety disorders. This interaction suggests a potential role in the treatment of conditions such as depression and anxiety.

2. Cancer Therapy

Studies have shown that derivatives of this compound can induce apoptosis in certain cancer cell lines. This effect highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy against various tumors.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Serotonin Receptors : Potential modulation of mood-related pathways.

- Acetylcholinesterase Inhibition : Modifications to the compound's structure have been explored to enhance selectivity and potency against this target, relevant for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Aminomethyl)-1-methylpiperidin-2-one | Similar piperidine structure | Exhibits different receptor affinities |

| 1-Methylpiperidine | Lacks additional functional groups | More basic properties than the target compound |

| 3-Aminopiperidine | Amino group at different position | Different pharmacological profile affecting CNS activity |

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Anticancer Activity : Research has indicated that derivatives of this compound can effectively induce apoptosis in various cancer cell lines. For instance, one study demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

- Neurotransmitter Interaction : A study focusing on the interaction of this compound with serotonin receptors revealed that it could potentially enhance serotonin signaling, providing a basis for its use in treating mood disorders .

- Antimicrobial Properties : Preliminary evaluations have shown moderate antimicrobial activity against pathogenic bacteria, indicating potential applications in treating infections .

Propiedades

Fórmula molecular |

C7H14N2O |

|---|---|

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

5-(aminomethyl)-6-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10) |

Clave InChI |

GVNHYSWEDIAZBW-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CCC(=O)N1)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.